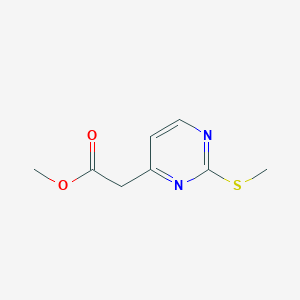![molecular formula C12H13NO3S B15250910 Ethyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate](/img/structure/B15250910.png)
Ethyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate is a heterocyclic compound that belongs to the class of benzothiazines. This compound is characterized by its unique structure, which includes a benzene ring fused to a thiazine ring. It has garnered interest in various fields of research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate typically involves the reaction of 2-aminobenzenesulfonamide with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired benzothiazine derivative. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
化学反応の分析
Types of Reactions
Ethyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, which could be useful in studying enzyme functions.
Medicine: Research has indicated potential anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: It can be used in the synthesis of dyes and pigments due to its stable structure and reactivity.
作用機序
The mechanism by which Ethyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
類似化合物との比較
Ethyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate can be compared with other benzothiazine derivatives, such as:
2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide: This compound has similar structural features but differs in its oxidation state and functional groups.
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure but have different substituents and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other related compounds.
特性
分子式 |
C12H13NO3S |
|---|---|
分子量 |
251.30 g/mol |
IUPAC名 |
ethyl 2-methyl-4-oxo-3H-1,2-benzothiazine-3-carboxylate |
InChI |
InChI=1S/C12H13NO3S/c1-3-16-12(15)10-11(14)8-6-4-5-7-9(8)17-13(10)2/h4-7,10H,3H2,1-2H3 |
InChIキー |
DMXFIEJEZGPKMT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(=O)C2=CC=CC=C2SN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,4'-Bipyridin]-2'-ylmethanol](/img/structure/B15250827.png)
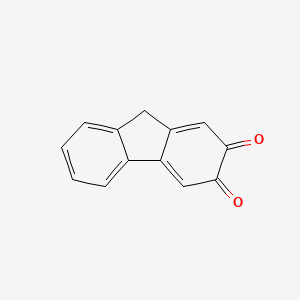
![N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15250833.png)
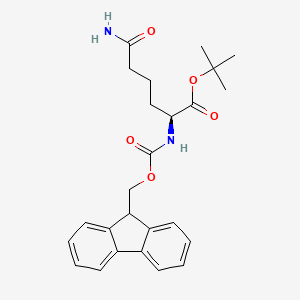
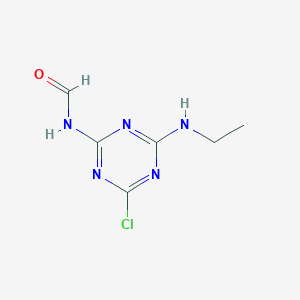
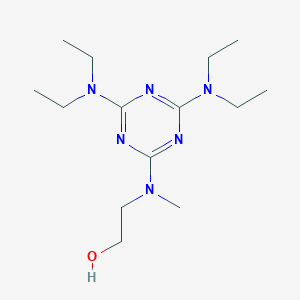

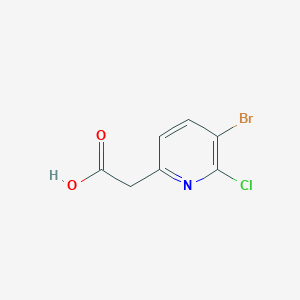
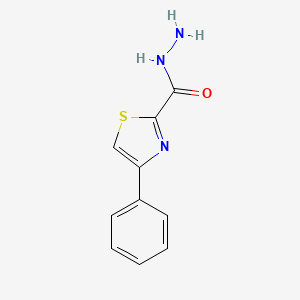
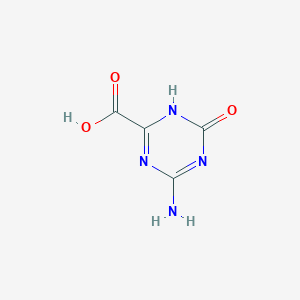

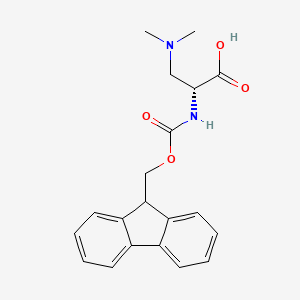
![3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride](/img/structure/B15250891.png)
